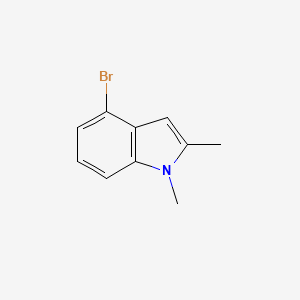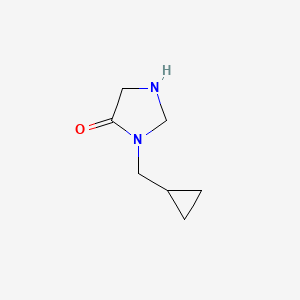
6-Bromo-2,3-difluorobenzamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis Techniques
6-Bromo-2,3-difluorobenzamide and related compounds have been a subject of interest in various synthesis techniques. For example, a study on the synthesis of 2,6-difluorobenzamide, a related compound, discussed its production from 2,6-dichlorobenzonitrile using fluorination and hydrolysis, achieving a high yield and good product quality with less environmental pollution (Li, 2009). Another study employed a similar approach, obtaining 2,6-difluorobenzamide through alkaline catalytic reaction with high purity and yield (Luo, 2005).
Biological Activity
Notably, 2,6-difluorobenzamide derivatives have been investigated for their antibacterial activity. A study designed, synthesized, and evaluated novel derivatives as FtsZ inhibitors, showing potent antibacterial activity against various bacteria, including Gram-positive and Gram-negative strains (Fangchao et al., 2017).
Biocatalytic Production
The biocatalytic production of 2,6-difluorobenzamide using recombinant Escherichia coli expressing a nitrile hydratase has been reported. This method yielded significant amounts of the compound efficiently and eco-friendly, showcasing a viable alternative to traditional chemical synthesis (Zhengfei et al., 2018).
Chemoselective Production
Another study highlighted the high-yield, chemoselective production of 2,6-difluorobenzamide using Rhodococcus ruber resting cells. This biological production method was shown to be more suitable for industrial applications than chemical synthesis, due to its high yield, low cost, and environmental friendliness (Rui et al., 2017).
GPR35 Agonist
A study developed a potent and selective GPR35 agonist, 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, labeled with tritium. This compound, related to 6-Bromo-2,3-difluorobenzamide, was used to study orphan G protein-coupled receptor GPR35, providing insights into receptor binding and potential applications in related research (D. Thimm et al., 2013).
Antibacterial Drug Research
Several 3-substituted-2,6-difluorobenzamides have been investigated as potential antibacterial drugs due to their ability to inhibit the protein FtsZ, crucial in bacterial cell division (V. Straniero et al., 2023).
Direcciones Futuras
A paper titled “Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications” discusses the importance of the 2,6-difluorobenzamide motif in the context of FtsZ inhibition . This suggests that 6-Bromo-2,3-difluorobenzamide and related compounds could potentially be explored in the context of FtsZ inhibition and other related biological activities .
Propiedades
IUPAC Name |
6-bromo-2,3-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOZVIZJTOCYCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3-difluorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[2-(1-Aminoethyl)-5-bromophenoxy]propan-1-ol](/img/structure/B1380713.png)


![5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one](/img/structure/B1380720.png)




![2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one](/img/structure/B1380726.png)

